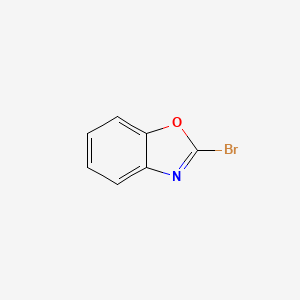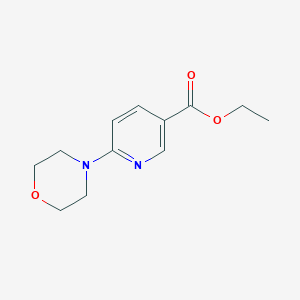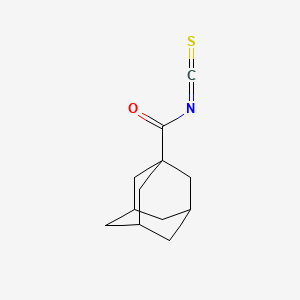
2-Butyl-4,5-dichloro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4,5-dichloro-1H-imidazole is a chemical compound with the molecular formula C7H10Cl2N2 and a molecular weight of 193.0737 . It is derived from 2-Butyl-5-chloroimidazole-4-methanol, which is an impurity of Losartan .
Synthesis Analysis
The synthesis of imidazoles, including 2-Butyl-4,5-dichloro-1H-imidazole, has been a subject of extensive research . A method for preparing 2-butyl-4-chloro-5-formylimidazole involves condensation reaction of pentamidine hydrochloride with glyoxal, followed by a reaction with N,N-dimethylformamide in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Butyl-4,5-dichloro-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms attached to the ring .Chemical Reactions Analysis
Imidazoles, including 2-Butyl-4,5-dichloro-1H-imidazole, are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
2-Butyl-4,5-dichloro-1H-imidazole is a solid compound with a grey color . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol .科学的研究の応用
Antifungal Properties
- Antifungal Agent Against Candida albicans : A derivative of 2-Butyl-4,5-dichloro-1H-imidazole showed effective antifungal properties, particularly against Candida albicans infections in mice, with low reinfection rates post-treatment (Walker et al., 1978).
Antibacterial Properties
- Antibacterial Constituent in Jatropha curcas : A structurally related imidazole derivative from Jatropha curcas exhibited antibacterial properties (Das et al., 2005).
- Novel Antibacterial Agents for MRSA : Analogues of 2-Butyl-4,5-dichloro-1H-imidazole were explored as potential antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).
Chemical Synthesis and Applications
- Synthesis of Medicinally Important Imidazoles : A method was developed for synthesizing medicinally significant imidazoles, including 2-butyl-4-chloro-5-hydroxymethylimidazole, demonstrating the versatility of 2-Butyl-4,5-dichloro-1H-imidazole in chemical synthesis (Zhong et al., 2004).
Sensor Applications
- Detection of Cyanide and Mercury Ions : Imidazole derivatives, structurally related to 2-Butyl-4,5-dichloro-1H-imidazole, were used as luminescent sensors for the reversible detection of cyanide and mercury ions (Emandi et al., 2018).
Catalysis
- Ionic Liquids for Synthesis of Pyrimidine Derivatives : Imidazole derivatives were used as catalysts in the synthesis of pyrimidine derivatives, showcasing their application in catalysis (Reddy et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Benzimidazole derivatives, structurally related to 2-Butyl-4,5-dichloro-1H-imidazole, were studied for their corrosion inhibiting properties on mild steel in acidic solutions (Chaouiki et al., 2020).
Anticancer Activity
- Antitumor Agents : N-Substituted imidazole derivatives showed potent anticancer properties against Ehrlich ascites tumor cells in vivo (Kumar et al., 2007).
CO2 Capture
- CO2 Capture : An imidazole-based ionic liquid demonstrated the ability to reversibly capture CO2, highlighting its potential application in environmental science (Bates et al., 2002).
Safety And Hazards
将来の方向性
Imidazole derivatives, including 2-Butyl-4,5-dichloro-1H-imidazole, have been recognized for their wide range of biological activities and are considered important synthons in the development of new drugs . Therefore, the future directions of this compound could involve further exploration of its potential applications in drug development .
特性
IUPAC Name |
2-butyl-4,5-dichloro-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2/c1-2-3-4-5-10-6(8)7(9)11-5/h2-4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHDWLPMLFACDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566064 |
Source


|
| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4,5-dichloro-1H-imidazole | |
CAS RN |
145061-99-0 |
Source


|
| Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)




![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)



